molecular formula C9H11N3O B568072 3-(Pyridin-2-YL)piperazin-2-one CAS No. 1246548-67-3

3-(Pyridin-2-YL)piperazin-2-one

Cat. No.: B568072
CAS No.: 1246548-67-3
M. Wt: 177.207
InChI Key: ADYXBLPHBPSVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter metabolism or bind to receptors in the central nervous system, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazin-2-one: A simpler analog without the pyridine moiety.

    3-(2-Hydroxyethyl)piperazin-2-one: Contains an additional hydroxyethyl group.

    1-(2-Phenylethyl)piperazin-2-one: Features a phenylethyl substituent.

Uniqueness

3-(Pyridin-2-YL)piperazin-2-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-pyridin-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYXBLPHBPSVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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